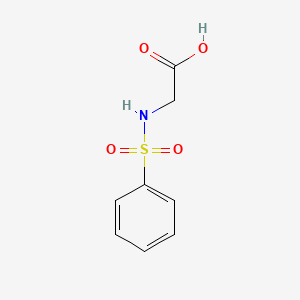

2-(Phenylsulfonamido)acetic Acid

Description

Significance of Sulfonamide Scaffolds in Chemical Biology Research

The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry and drug discovery. nih.govrsc.org Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have become a versatile and promising scaffold, leading to the development of numerous approved drugs for a wide array of diseases. nih.gov The prevalence of this scaffold is highlighted by the fact that sulfonamides are present in a significant number of the top-selling pharmaceuticals. researchgate.net

The importance of the sulfonamide scaffold stems from several key characteristics:

Structural Mimicry: The sulfonamide group can act as a transition-state analogue for peptide hydrolysis, enabling it to interact with the active sites of various enzymes, particularly proteases.

Physicochemical Properties: The sulfonamide moiety imparts favorable physicochemical properties to molecules, including the ability to form strong hydrogen bonds, which is crucial for molecular recognition and binding to biological targets. ontosight.ai

Synthetic Accessibility: The synthesis of sulfonamides is generally straightforward, often involving the reaction of a sulfonyl chloride with an amine, making them attractive for the creation of large chemical libraries for screening purposes. researchgate.netbenthamdirect.com

Biological Activity Spectrum: Sulfonamide-based compounds have demonstrated a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.net

Overview of Academic Research Trajectories for the Chemical Compound

Academic research on 2-(phenylsulfonamido)acetic acid and its derivatives has primarily focused on its synthesis and exploration as a scaffold for developing novel compounds with potential therapeutic applications. The synthesis of this compound itself is typically achieved through the reaction of phenylsulfonyl chloride with glycine. ontosight.ai

Research has extended to the creation of a variety of derivatives by modifying the core structure. For instance, studies have explored the synthesis of N-substituted-2-oxo-2-phenylethylsulfonamide derivatives and have systematically investigated the structure-activity relationships of different substituents. nih.gov Other research has focused on creating phenylsulfonyl acetic acid derivatives with improved efficacy and safety profiles as potent agonists for receptors like the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.govresearchgate.net

Furthermore, this compound has been used as a building block in the development of inhibitors for enzymes such as microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is a target in cancer and inflammation therapy. nih.gov The structural features of this compound, particularly the phenylsulfonamido group, are recognized for enhancing the biological activity of the resulting compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 155-158 °C |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). |

| pKa | Approximately 3.5 |

Table 2: Key Research Areas for this compound Derivatives

| Research Area | Target/Application | Key Findings |

| Antidiabetic Agents | Free Fatty Acid Receptor 1 (FFA1) Agonists | Identification of derivatives with improved glucose tolerance in preclinical models. nih.govresearchgate.net |

| Anti-inflammatory Agents | Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors | Development of derivatives with low micromolar inhibitory activity. nih.gov |

| Fungicidal Agents | Fungal Pathogens | Synthesis of derivatives with significant inhibition of mycelial growth. nih.gov |

| Antibacterial Agents | Dihydropteroate Synthase | The sulfonamide moiety is a known inhibitor of this bacterial enzyme. ontosight.ai |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(benzenesulfonamido)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c10-8(11)6-9-14(12,13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSZSAHZIMPSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901350 | |

| Record name | NoName_454 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-96-9 | |

| Record name | 5398-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5398-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzenesulfonamidoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Phenylsulfonamido Acetic Acid and Analogues

Established Synthetic Routes to 2-(Phenylsulfonamido)acetic Acid

The creation of the sulfonamide bond is a fundamental transformation in organic synthesis, and several reliable methods have been established for the preparation of this compound.

Approaches Involving Amino Acids and Sulfonyl Chlorides

The most direct and widely utilized method for the synthesis of this compound involves the reaction of an amino acid, specifically glycine, with benzenesulfonyl chloride. This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The amino group of glycine acts as the nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of the stable sulfonamide linkage. Recent research has highlighted the advantages of using amino acids as precursors in sulfonamide synthesis due to their biological relevance, chirality, and the diversity of their side chains, which allows for the creation of a wide array of derivatives.

| Reactant 1 | Reactant 2 | Product | Key Features |

| Glycine | Benzenesulfonyl Chloride | This compound | Direct, high-yielding, classic sulfonamide synthesis. |

Amidation Reactions for Related Sulfonamide Derivatives

The formation of the sulfonamide bond through amidation is a robust and versatile strategy. The most common approach involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of an organic or inorganic base. This method is highly effective, though the reactivity of the amine can be influenced by the steric and electronic nature of its substituents.

Recent advancements have expanded the toolbox for sulfonamide synthesis. One notable development is a one-pot method that generates sulfonamides from carboxylic acids and amines by leveraging copper ligand-to-metal charge transfer to convert the aromatic acid into a sulfonyl chloride in situ, which then reacts with the amine. This process avoids the need to pre-functionalize the starting materials. Other modern techniques include the catalytic oxidative sulfonylation of thiols and the use of sulfur dioxide surrogates, which offer milder and more efficient pathways to sulfonamides.

Multi-Step Synthesis of Functionalized Analogues

The synthesis of more complex, functionalized analogues of this compound often requires multi-step synthetic sequences. These routes allow for the introduction of various functional groups and structural motifs that can be tailored for specific biological targets. For instance, a multi-step process can be employed to prepare functionalized benzenesulfonamides, which can then be coupled with glycine or other amino acids. An example of such a strategy involves the preparation of 2-hydroxybenzenesulfonamide through a three-step process starting from 2,4-dichlorophenol, which is first treated with chlorosulfonic acid, followed by amination, and finally dehalogenation. These multi-step approaches provide the flexibility to build molecular complexity and generate diverse libraries of analogues for structure-activity relationship studies.

Synthesis of Structurally Modified this compound Derivatives

The structural diversity of this compound derivatives is achieved through modifications at two key positions: the phenyl ring of the sulfonamide moiety and the acetic acid side chain. These modifications are crucial for fine-tuning the pharmacological properties of the resulting compounds.

Modifications on the Phenyl Ring of the Sulfonamide Moiety

Alterations to the phenyl ring of the sulfonamide group are typically achieved by using substituted benzenesulfonyl chlorides in the initial synthetic step. A wide variety of commercially available or synthetically accessible benzenesulfonyl chlorides bearing different substituents (e.g., alkyl, alkoxy, halogen, nitro groups) at various positions on the aromatic ring can be reacted with glycine to produce a diverse range of N-arylsulfonylglycines. For example, the reaction of glycine with 4-methylbenzenesulfonyl chloride (tosyl chloride) yields N-(p-tolylsulfonyl)glycine. More complex substituents can also be introduced, as demonstrated by the preparation of compounds like 2-(3,3-difluorobutyl)-benzenesulfonamide from the corresponding substituted benzenesulfonyl chloride. These modifications allow for a systematic exploration of how different substitution patterns on the phenyl ring influence biological activity.

| Sulfonyl Chloride | Amino Acid | Resulting Phenyl Ring Modification |

| 4-Methylbenzenesulfonyl chloride | Glycine | 4-Methylphenyl |

| 2-(3,3-Difluorobutyl)benzene sulfochloride | Ammonia (then coupled) | 2-(3,3-Difluorobutyl)phenyl |

| 4-(Acetylamino)benzenesulfonyl chloride | Glycine | 4-(Acetylamino)phenyl |

Alterations at the Acetic Acid Side Chain

Modifications to the acetic acid portion of the molecule are readily accomplished by substituting glycine with other amino acids in the reaction with benzenesulfonyl chloride. This strategy allows for the introduction of various side chains, mirroring the diversity of the 20 proteinogenic amino acids and numerous non-proteinogenic amino acids. For instance, reacting benzenesulfonyl chloride with alanine yields 2-(phenylsulfonamido)propanoic acid, while using valine results in 2-(phenylsulfonamido)-3-methylbutanoic acid. This approach provides a straightforward method to investigate the impact of side-chain size, polarity, and functionality on the properties of the target compounds. The synthesis of N-substituted N-arylsulfonylglycines has also been explored to further increase the chemical diversity accessible from this scaffold.

| Amino Acid | Sulfonylating Agent | Product (Alteration at Acetic Acid Side Chain) |

| Alanine | Benzenesulfonyl Chloride | 2-(Phenylsulfonamido)propanoic acid |

| Valine | Benzenesulfonyl Chloride | 2-(Phenylsulfonamido)-3-methylbutanoic acid |

| Leucine | Benzenesulfonyl Chloride | 2-(Phenylsulfonamido)-4-methylpentanoic acid |

Incorporating Heterocyclic and Complex Substituents

The core structure of this compound offers a versatile scaffold for chemical modification, allowing for the introduction of various substituents to modulate its physicochemical and biological properties. A key strategy involves the incorporation of heterocyclic and other complex moieties, often through modern cross-coupling reactions.

One prominent method for such derivatization is the Suzuki-Miyaura cross-coupling reaction. This powerful technique enables the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This approach has been successfully employed to synthesize analogues of this compound bearing heterocyclic rings, such as thiophene.

For instance, the synthesis of 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid demonstrates this strategy. rsc.org In this multi-step synthesis, a boronic acid derivative can be coupled with a halogenated thiophene precursor, ultimately yielding a complex structure where the phenylsulfonamido core is linked to a thiopheneacetic acid moiety. rsc.org Such modifications are significant as they can substantially alter the molecule's spatial arrangement and electronic properties, which is crucial for applications in materials science and medicinal chemistry.

The general approach for synthesizing these complex analogues is outlined below:

| Step | Description | Reactants/Reagents | Purpose |

| 1 | Halogenation | Introduction of a halogen (e.g., Br, I) onto the phenyl ring of the sulfonamide or the heterocyclic component. | To create a reactive site for cross-coupling. |

| 2 | Borylation | Formation of a boronic acid or boronate ester from one of the coupling partners. | To prepare the organoboron component for the Suzuki-Miyaura reaction. |

| 3 | Cross-Coupling | Palladium-catalyzed reaction between the halogenated and boronic acid-functionalized components. | To form the key C-C bond linking the phenylsulfonamido core and the heterocyclic substituent. |

| 4 | Final Modification | Subsequent chemical transformations, such as hydrolysis of an ester, to yield the final acetic acid derivative. | To install the desired functional groups on the final product. |

This modular approach allows for the systematic variation of both the phenylsulfonamido portion and the appended heterocyclic system, facilitating the creation of a diverse library of compounds for targeted research.

Stereoselective Synthesis of Enantiomers

The carbon atom alpha to the carboxylic acid in this compound is a prochiral center, and its substitution can lead to the formation of a stereocenter. The development of stereoselective synthetic methods to access single enantiomers of its derivatives is of significant interest, as different enantiomers can exhibit distinct biological activities and physical properties. While specific methods for this compound are not extensively detailed, several general strategies applicable to N-sulfonylated amino acids and arylacetic acids can be employed.

One effective approach is the use of chiral auxiliaries . A chiral auxiliary, such as a 4-phenyloxazolidin-2-one, can be temporarily attached to the carboxylic acid moiety. This auxiliary directs the stereochemical outcome of a subsequent alkylation or other modification at the alpha-carbon before being cleaved to yield the enantiomerically enriched product.

Catalyst-controlled stereoselective synthesis represents another powerful strategy. This involves the use of chiral catalysts, such as chiral Brønsted acids or metal complexes with chiral ligands, to control the stereochemistry of a reaction. mcgill.ca For example, the direct, highly enantioselective alkylation of arylacetic acids has been achieved using chiral lithium amides as noncovalent, stereodirecting reagents that can be recovered after the reaction. nih.gov

A third approach involves starting the synthesis from chiral precursors . Amino acids are readily available, chiral starting materials that are often preferred for the synthesis of bioactive sulfonamides due to their inherent stereochemistry and diverse side chains. nih.gov By selecting the appropriate L- or D-amino acid, a synthetic route can be designed to produce the desired enantiomer of the target sulfonamido acetic acid derivative.

Finally, methods involving the stereoselective addition to chiral imines, such as N-sulfinyl imines derived from glyoxylate, offer a pathway to unnatural α-amino acids through photoredox catalysis. nih.gov This strategy allows for the formation of the C-C bond at the alpha-position with high stereocontrol.

These methodologies provide a toolkit for chemists to access optically pure enantiomers of substituted this compound analogues for advanced applications.

Formation of Coordination Complexes for Research Applications

The carboxylate and sulfonamido groups of this compound are effective coordinating ligands for a wide range of metal ions. This property allows for the formation of coordination complexes, also known as metal-organic frameworks (MOFs), with diverse structures and potential applications in materials science, catalysis, and biomedical research.

A specific example is the synthesis of a calcium(II) complex with this compound. nih.gov This complex was synthesized by reacting calcium perchlorate tetrahydrate with the ligand. nih.gov In the resulting crystal structure, the Ca(II) ion is coordinated by three oxygen atoms from three different this compound ligands and three oxygen atoms from coordinated water molecules. nih.gov The carboxylate oxygen atoms of the ligand are involved in bridging coordination with the calcium centers. nih.gov

The resulting complex exhibits a one-dimensional chain structure that is further organized into a two-dimensional network through hydrogen bonds and π-π stacking interactions. nih.gov Such well-defined supramolecular architectures are of interest for their potential in designing materials with specific properties.

| Property | Description | Source |

| Metal Ion | Ca(II) | nih.gov |

| Ligand | This compound | nih.gov |

| Coordination | The Ca(II) ion is coordinated by three oxygen atoms from the ligands and three oxygen atoms from water molecules. | nih.gov |

| Structure | Forms a one-dimensional chain structure along the b-axis. | nih.gov |

| Supramolecular Assembly | Chains are linked into a 2D infinite net structure via hydrogen bonds and π-π stacking. | nih.gov |

| Potential Application | The complex has shown antibacterial activity against strains such as Escherichia coli, Bacillus subtilis, and Staphylococcus white. nih.gov | nih.gov |

The study of such coordination compounds is a vibrant area of research. The coordination of ligands derived from non-steroidal anti-inflammatory drugs (NSAIDs) to metal ions like copper(II) and zinc(II) has been explored for various biomedical applications. nih.gov These metallodrugs can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, sometimes surpassing the activity of the free ligand. nih.gov The formation of coordination complexes with this compound and its analogues thus opens avenues for developing new functional materials and potential therapeutic agents.

Advanced Spectroscopic and Crystallographic Characterization in Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 2-(Phenylsulfonamido)acetic acid, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

In the ¹H NMR spectrum, the protons of the phenyl ring typically appear as a complex multiplet in the aromatic region (approximately 7.5-8.0 ppm). The methylene (-CH₂-) protons, situated between the sulfonamide and carboxylic acid groups, are expected to produce a singlet, with its chemical shift influenced by the electron-withdrawing nature of the adjacent groups. The acidic proton of the carboxylic acid group is anticipated to be a broad singlet at a downfield chemical shift, often above 10 ppm, and its observation can be dependent on the solvent used. The proton on the sulfonamide nitrogen may also be observable, typically as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield position (around 170-180 ppm). The carbons of the phenyl ring will appear in the aromatic region (approximately 120-140 ppm), with the carbon directly attached to the sulfur atom (ipso-carbon) showing a distinct chemical shift. The methylene carbon will have a characteristic shift, influenced by the adjacent sulfur and carbonyl groups.

Interactive Data Table: Predicted NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Phenyl Protons | 7.50 - 7.90 | Multiplet | 5H | C₆H₅ |

| Methylene Protons | ~4.00 | Singlet | 2H | -CH₂- |

| Sulfonamide Proton | Variable (broad) | Singlet | 1H | -SO₂NH- |

| Carboxylic Acid Proton | >10 (broad) | Singlet | 1H | -COOH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~172 | -COOH |

| Phenyl Carbon (ipso) | ~139 | C-SO₂ |

| Phenyl Carbons | 127 - 134 | C₆H₅ |

| Methylene Carbon | ~45 | -CH₂- |

Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

Role of Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

The carboxylic acid group will exhibit a very broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1730 cm⁻¹.

The sulfonamide group also has distinct IR absorptions. The N-H stretch is expected in the region of 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic and appear as two strong bands, typically around 1350-1315 cm⁻¹ and 1165-1150 cm⁻¹, respectively. The S-N stretching vibration may be observed in the 950-900 cm⁻¹ region.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl ring will give rise to peaks in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 2500 - 3300 | Broad, Strong | Carboxylic Acid |

| N-H Stretch | 3200 - 3300 | Medium | Sulfonamide |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Methylene Group |

| C=O Stretch | 1700 - 1730 | Strong, Sharp | Carboxylic Acid |

| Asymmetric S=O Stretch | 1315 - 1350 | Strong | Sulfonamide |

| Symmetric S=O Stretch | 1150 - 1165 | Strong | Sulfonamide |

| C-O Stretch | 1210 - 1320 | Medium | Carboxylic Acid |

| S-N Stretch | 900 - 950 | Medium | Sulfonamide |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Studies

Mass spectrometry is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, soft ionization techniques such as electrospray ionization (ESI) would be expected to show a prominent peak for the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for aromatic sulfonamides is the cleavage of the S-N bond and the S-C(phenyl) bond. The loss of SO₂ (64 Da) is a well-documented fragmentation pathway for arylsulfonamides nih.gov.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound (Molecular Weight: 215.23 g/mol)

| m/z | Possible Fragment Ion | Neutral Loss |

| 215 | [C₈H₉NO₄S]⁺ (Molecular Ion) | - |

| 170 | [C₈H₈O₂S]⁺ | -NH-CH₂-COOH |

| 151 | [C₆H₅SO₂NH₂]⁺ | -CH₂COOH |

| 141 | [C₆H₅SO₂]⁺ | -NHCH₂COOH |

| 93 | [C₆H₅NH₂]⁺ | -SO₂CH₂COOH |

| 77 | [C₆H₅]⁺ | -SO₂NHCH₂COOH |

| 65 | [C₅H₅]⁺ | -C₆H₅SO₂NHCH₂COOH |

Single-Crystal X-ray Diffraction Analysis of the Chemical Compound and its Complexes

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While obtaining a suitable single crystal of the parent acid can be challenging, the crystal structure of its complexes can provide invaluable insight into its coordination behavior and solid-state packing. A study on the Ca(II) complex with this compound has provided detailed crystallographic data asianpubs.org. In this complex, the ligand coordinates to the calcium ion through the oxygen atoms of the carboxylate group. The study revealed a one-dimensional chained structure formed through intramolecular and intermolecular hydrogen bonds and π-π stacking interactions asianpubs.org.

The analysis of such a complex provides precise measurements of the bond lengths and angles within the 2-(phenylsulfonamido)acetate ligand, confirming the connectivity and conformation of the molecule in the solid state.

Interactive Data Table: Crystallographic Data for the Ca(II) Complex of this compound asianpubs.org

| Parameter | Value |

| Empirical Formula | C₁₆H₂₄CaN₂NaO₁₃S₂ |

| Formula Weight | 614.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(2) |

| b (Å) | 26.158(5) |

| c (Å) | 10.234(2) |

| α (°) | 90 |

| β (°) | 108.43(3) |

| γ (°) | 90 |

| Volume (ų) | 2570.3(9) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.589 |

| F(000) | 1284 |

Selected Bond Lengths (Å) in the Ca(II) Complex asianpubs.org

| Bond | Length (Å) |

| Ca(1)-O(1) | 2.385(2) |

| Ca(1)-O(2) | 2.435(2) |

| Ca(1)-O(5) | 2.322(2) |

| Ca(1)-O(6) | 2.356(2) |

| S(1)-O(3) | 1.442(2) |

| S(1)-O(4) | 1.446(2) |

| S(1)-N(1) | 1.621(3) |

| C(7)-O(1) | 1.264(4) |

| C(7)-O(2) | 1.250(4) |

Computational Chemistry and Molecular Modeling Applications in Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and reactivity. For 2-(Phenylsulfonamido)acetic acid, such analyses are crucial for building a comprehensive profile of its chemical nature.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and electronic properties of molecules like this compound. ijaers.comnih.gov DFT studies, often employing basis sets like B3LYP/6-311++G(d,p), can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

Theoretical investigations on structurally related sulfonamides have demonstrated that DFT is a reliable method for predicting these geometric parameters, which are often in good agreement with experimental data from techniques like X-ray crystallography. tandfonline.com Furthermore, DFT calculations provide insights into the thermodynamic stability of the molecule. nih.gov

Illustrative Data Table: Calculated Geometric Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | S-N | 1.65 Å |

| S=O | 1.45 Å | |

| C-S (Aromatic) | 1.78 Å | |

| N-C (Acetic Acid) | 1.46 Å | |

| C=O (Carboxyl) | 1.22 Å | |

| C-O (Carboxyl) | 1.35 Å | |

| Bond Angle | O=S=O | 120.5° |

| C-S-N | 107.8° | |

| S-N-C | 118.9° | |

| Dihedral Angle | C-S-N-C | 75.3° |

Note: The data in this table is illustrative and represents the type of information obtained from DFT calculations. Actual values would be derived from specific computational studies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer and delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis type (acceptor) NBOs. nih.govnih.govresearchgate.net

Illustrative Data Table: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O (Sulfonyl) | σ(S-N) | 3.5 |

| LP(1) N | σ(S-O) | 2.8 |

| LP(2) O (Carboxyl) | π(C=O) | 18.2 |

| σ (C-H) | σ(N-C) | 1.5 |

Note: This table presents hypothetical E(2) values to illustrate the insights gained from NBO analysis. LP denotes a lone pair orbital.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and polarizable molecule. nih.gov For this compound, analysis of the HOMO and LUMO energy levels and their distribution across the molecule can predict the most likely sites for electrophilic and nucleophilic attack. In related sulfonamide derivatives, lower HOMO-LUMO gaps have been correlated with higher chemical and biological activity. nih.gov

Illustrative Data Table: Calculated FMO Properties (Illustrative)

| Parameter | Energy (eV) |

| EHOMO | -7.25 |

| ELUMO | -1.15 |

| Energy Gap (ΔE) | 6.10 |

Note: This data is for illustrative purposes. The specific energy values would be determined through quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). ijaers.comresearchgate.net

For this compound, the MEP map would likely show the most negative potential (typically colored red) localized around the oxygen atoms of the sulfonyl and carboxyl groups, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. ijaers.comresearchgate.net Conversely, the most positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogen atom attached to the sulfonamide nitrogen, identifying them as sites for nucleophilic attack. ijaers.comresearchgate.net

Fukui Function Calculations

The Fukui function is a descriptor of local reactivity derived from conceptual DFT that helps to identify the most reactive sites in a molecule. nih.gov It quantifies the change in electron density at a given point in the molecule when an electron is added or removed. mdpi.com There are three main types of Fukui functions: f+(r) for nucleophilic attack (electron acceptance), f-(r) for electrophilic attack (electron donation), and f0(r) for radical attack. mdpi.com

By calculating the condensed Fukui functions for each atom in this compound, one can quantitatively rank the reactivity of different atomic sites. For example, the atom with the highest f+ value would be the most susceptible to nucleophilic attack. This analysis provides a more quantitative prediction of reactivity compared to the qualitative picture offered by MEP maps.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. rjb.rosemanticscholar.org This method is instrumental in drug discovery and medicinal chemistry for understanding structure-activity relationships and for virtual screening of potential drug candidates. nih.govtandfonline.com

For this compound, molecular docking simulations can be employed to investigate its potential interactions with various biological targets. Given the structural motifs present in the molecule, potential targets could include enzymes like carbonic anhydrases or cyclooxygenases (COX), which are known to be inhibited by sulfonamides and acetic acid derivatives, respectively. researchgate.netmdpi.com

The simulation calculates a docking score, which estimates the binding affinity (often expressed in kcal/mol), and reveals the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govtandfonline.com Studies on other sulfonamide derivatives have successfully used molecular docking to identify key amino acid residues in the active site that are crucial for binding and to correlate binding affinities with observed biological activity. nih.govrsc.orgworldscientific.com For instance, docking of novel sulfonamides into the active site of COX-2 has elucidated the hydrogen bonding and hydrophobic interactions responsible for their inhibitory effects. researchgate.net

Illustrative Data Table: Molecular Docking Results of this compound with a Hypothetical Target (Illustrative)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, π-Sulfur |

| Val523, Ser353 | Hydrophobic, Hydrogen Bond | ||

| Carbonic Anhydrase II | -7.9 | His94, Thr199 | Hydrogen Bond, Coordination to Zn2+ |

| Val121, Leu198 | Hydrophobic |

Note: This table is a hypothetical representation of molecular docking results. The specific binding affinities and interactions would depend on the chosen protein target and the docking software used.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Flexibility

MD simulations begin with an initial structure, often derived from molecular docking, and simulate the system's evolution by solving Newton's equations of motion. nih.gov Key parameters are analyzed throughout the simulation to understand the system's behavior. The Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms is calculated to assess the structural stability of the complex. A stable RMSD value over the simulation time suggests that the ligand has found a stable binding mode. mdpi.com For example, simulations of various ligand-protein complexes have shown that stable RMSD values of around 2 Å indicate a strong and stable binding interaction. mdpi.com

Another critical metric is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein or atoms in the ligand. nih.gov High RMSF values in certain regions of the protein can indicate conformational changes upon ligand binding. For the ligand itself, analyzing the flexibility of different moieties, such as the phenylsulfonamido group versus the acetic acid tail, can reveal which parts of the molecule are crucial for anchoring it within the binding pocket and which parts can adapt to the local environment. Studies on acetic acid have shown that the carboxyl group has distinct conformational preferences (syn and anti), and MD simulations can explore the relative stability of these conformers in a solvated, dynamic environment. chemrxiv.orgresearchgate.net

The analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation trajectory provides a dynamic view of the binding. nih.gov The persistence of these interactions is a strong indicator of their importance for binding affinity. nih.gov The Solvent Accessible Surface Area (SASA) can also be monitored to understand how much of the ligand is exposed to the solvent versus being buried within the protein, offering clues about the binding mode's stability. mdpi.com

| MD Simulation Analysis | Parameter Measured | Significance for this compound Derivatives |

| Stability Assessment | Root Mean Square Deviation (RMSD) | Indicates the stability of the ligand-protein complex over time. Low, stable RMSD suggests a well-docked and stable conformation. mdpi.com |

| Flexibility Analysis | Root Mean Square Fluctuation (RMSF) | Reveals the mobility of different parts of the protein and the ligand, highlighting flexible regions that may be important for binding adaptation. nih.gov |

| Interaction Persistence | Interaction Fraction (IF) | Quantifies the percentage of simulation time specific hydrogen bonds or hydrophobic interactions are maintained, prioritizing the most critical interactions for binding. nih.gov |

| Solvent Exposure | Solvent Accessible Surface Area (SASA) | Measures the ligand surface area exposed to the solvent, indicating how deeply the ligand is buried in the binding pocket. mdpi.com |

In Silico Screening and Rational Drug Design Methodologies

In silico screening and rational drug design are pivotal in modern drug discovery, enabling the rapid evaluation of large chemical libraries and the targeted design of new, more potent molecules. frontiersin.orgucsf.edu These methodologies are particularly effective for scaffolds like this compound, allowing researchers to explore a vast chemical space efficiently.

Virtual screening involves computationally docking thousands or millions of compounds from a database into the binding site of a target protein. nih.govresearchgate.net This process filters out compounds unlikely to bind and prioritizes a smaller, more manageable number of candidates for experimental testing. For instance, a virtual screening approach was used to identify 2-(thiophen-2-yl)acetic acid as a suitable platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in cancer and inflammation therapy. nih.gov This led to the synthesis and evaluation of derivatives, including sulfonamide-containing compounds. nih.gov

Rational drug design, on the other hand, is a more targeted approach. It often starts with a known ligand or a fragment and uses structural information from the ligand-protein complex to design new molecules with improved properties. mdpi.commdpi.com This can involve modifying functional groups to enhance binding affinity, improve selectivity, or optimize pharmacokinetic properties. A study focused on the free fatty acid receptor 1 (FFA1) employed structure-activity relationship studies to rationally design phenylsulfonyl acetic acid derivatives. nih.gov This led to the discovery of a compound with a better balance of physicochemical properties, cytotoxicity, and pharmacokinetic profiles, demonstrating the power of this approach. nih.gov

The process often involves an iterative cycle of design, synthesis, and testing. Computational tools are used to predict the binding affinity and other properties of the designed molecules before they are synthesized, saving significant time and resources. frontiersin.org Techniques such as inverse virtual screening can also be employed, where a known active molecule is screened against a database of protein targets to identify its most likely biological targets. frontiersin.org

| Compound/Scaffold | Target | Design/Screening Method | Key Finding |

| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid (2a) | mPGES-1 | Virtual Fragment Screening & Synthesis | Identified 2-(thiophen-2-yl)acetic acid as a viable platform for developing mPGES-1 inhibitors. nih.gov |

| 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (compound 20) | FFA1 | Structure-Activity Relationship (SAR) Study | Led to a derivative with improved efficacy, reduced lipophilicity, and better safety profiles for treating type 2 diabetes. nih.gov |

| Phenylpiperazine derivatives | Various | In Silico Screening for Cocrystallization | Dicarboxylic acids, including acetic acid derivatives, were identified as excellent coformers to enhance solubility. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Chemometric Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models allow for the prediction of the activity of newly designed, unsynthesized molecules, thereby guiding the synthetic focus toward the most promising candidates. frontiersin.org For a series of this compound analogs, QSAR can reveal the key physicochemical properties and structural features that govern their potency.

To build a QSAR model, a set of compounds with known biological activities (the training set) is required. nih.gov For each compound, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., ClogP), and electronic properties (e.g., atomic charges, dipole moment). nih.gov

Chemometric methods, which involve the use of mathematical and statistical techniques, are then employed to find a correlation between these descriptors and the biological activity. mdpi.comnih.gov Methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are commonly used. nih.gov Recently, machine learning algorithms such as k-Nearest Neighbors (kNN), Decision Trees (DT), and Gradient Boosting (GB) have also been applied to develop more sophisticated and predictive QSAR models. nih.gov

A typical QSAR model is represented by an equation where the biological activity (often expressed as log 1/C, where C is the concentration required for a certain effect, like IC₅₀) is a function of one or more descriptors. For example, a QSAR study on phenoxyacetic acid derivatives as CRTh2 receptor antagonists resulted in a model with a high correlation coefficient (R = 0.904), indicating a strong relationship between the selected descriptors and the observed activity. researchgate.net

The statistical validity and predictive power of the QSAR model are crucial and are assessed using metrics like the correlation coefficient (R²), root mean square error (RMSE), and, most importantly, the cross-validated correlation coefficient (Q²). nih.govnih.gov A robust and predictive QSAR model can then be used to screen virtual libraries of this compound derivatives and prioritize those with the highest predicted activity for synthesis and biological evaluation.

| QSAR/Chemometric Term | Definition | Role in Analyzing this compound Derivatives |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., lipophilicity, size, electronic properties). nih.gov | Used to quantify the structural features of different analogs to build a mathematical model of their activity. |

| Training Set | A set of molecules with known chemical structures and experimentally determined biological activities. nih.gov | Forms the basis for developing the QSAR equation by correlating descriptors with activity. |

| Statistical Model | A mathematical equation relating the descriptors to the biological activity (e.g., using MLR, PLS, or machine learning). nih.govnih.gov | Provides a predictive tool to estimate the activity of new, unsynthesized derivatives. |

| Validation (R², Q²) | Statistical metrics used to assess the goodness-of-fit (R²) and predictive ability (Q²) of the QSAR model. researchgate.net | Ensures the model is robust and can reliably predict the activity of new compounds, not just fit the existing data. |

Applications As a Research Scaffold and Future Research Directions

Role in the Development of Novel Research Tools and Probes

The development of novel chemical probes is crucial for dissecting complex biological processes. While direct applications of 2-(phenylsulfonamido)acetic acid as a research probe are not extensively documented, its structural components suggest its potential as a scaffold for creating such tools. For instance, the principles of fluorescent probe design, which often involve linking a recognition element to a fluorophore, could be applied to this molecule. The phenylsulfonamide group could be modified to selectively interact with a biological target, while the carboxylic acid handle provides a convenient point for conjugation to a fluorescent reporter molecule.

The design of bioorthogonal probes, which react selectively within a biological system without interfering with native processes, represents another avenue for the application of this scaffold. nih.gov The carboxylic acid group could be functionalized with a bioorthogonal handle, such as an azide (B81097) or an alkyne, allowing for specific labeling and visualization of its interaction partners in living cells.

Furthermore, derivatives of related structures have been utilized in the development of research tools. For example, analogs of 2-methoxyestradiol (B1684026) have been synthesized to create affinity columns for identifying protein targets, demonstrating how a core scaffold can be adapted to probe biological mechanisms. nih.gov This approach could be conceptually applied to this compound to investigate its molecular targets and pathways.

Integration into Hybrid Molecules for Multi-Target Research

The concept of molecular hybridization, which combines two or more pharmacophores into a single molecule, is a promising strategy for developing therapies for multifactorial diseases. rsc.org The structure of this compound makes it an attractive component for creating such hybrid molecules. The sulfonamide moiety is a well-established pharmacophore found in a wide range of clinically used drugs, while the phenylacetic acid group also possesses biological activities.

Research has shown the successful design and synthesis of hybrid compounds that incorporate sulfonamide and other bioactive scaffolds. For instance, pyrimidine-phenylsulfonylfuroxan hybrids have been developed and evaluated for their antiproliferative activities. researchgate.net This demonstrates the feasibility of combining the phenylsulfonyl group with other heterocyclic systems to create multi-target agents. The inherent modularity of the this compound structure, with distinct phenyl, sulfonamide, and acetic acid components, allows for systematic modifications to target multiple biological pathways simultaneously. This approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders, where targeting a single protein is often insufficient. mdpi.com

Exploration of Chemical Compound as a Lead Structure for Chemical Biology Studies

A lead structure in chemical biology is a compound that exhibits a desired biological activity and serves as a starting point for the development of more potent and selective agents. The this compound scaffold has shown potential in this regard, particularly through the exploration of its derivatives as inhibitors of various enzymes and biological processes.

A notable example is the identification of 2-(thiophen-2-yl)acetic acid-based derivatives as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. nih.govnih.gov This study highlights how modifications of the core phenylacetic acid structure can lead to potent and selective inhibitors. The phenylsulfonamide portion of this compound can engage in specific hydrogen bonding and hydrophobic interactions within a protein's active site, a feature common to many enzyme inhibitors.

The use of pharmacophore-based discovery methods can further aid in the exploration of this scaffold. nih.govnih.gov By identifying the key chemical features responsible for biological activity, researchers can design and synthesize focused libraries of this compound analogs to probe specific biological questions and identify novel therapeutic targets. Structure-activity relationship (SAR) studies on such analogs are crucial for optimizing their potency and selectivity, ultimately leading to the development of valuable chemical probes and potential drug candidates. nih.govnih.gov

Emerging Methodologies and Interdisciplinary Research Opportunities

Advances in synthetic chemistry and an increasingly interdisciplinary research landscape are opening new avenues for the application of this compound and its derivatives.

Emerging Synthetic Methodologies: The development of novel synthetic routes allows for the efficient and diverse production of analogs. researchgate.netmdpi.com For example, new methods for the preparation of phenylacetic acid derivatives and the synthesis of sulfonamides provide the tools to create a wide array of substituted this compound compounds. mdpi.comnih.govucl.ac.uk These methodologies enable the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of its biological activity.

Interdisciplinary Research: The versatility of the this compound scaffold lends itself to a variety of interdisciplinary research areas. Its potential as an enzyme inhibitor makes it relevant to enzymology and drug discovery. The possibility of incorporating it into fluorescent probes connects it to the fields of biophotonics and cell biology. Furthermore, its structural similarity to known bioactive molecules suggests its potential use in materials science for the development of functionalized biomaterials. As our understanding of complex biological systems grows, the need for versatile chemical tools and scaffolds like this compound will continue to expand, fostering new collaborations between chemists, biologists, and material scientists.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(phenylsulfonamido)acetic acid and its derivatives?

- Methodological Answer : The compound is typically synthesized via sulfonylation of aniline derivatives followed by coupling with glycine or its analogs. A general procedure involves reacting sulfonyl chloride intermediates with glycine ethyl ester under basic conditions (e.g., NaOH or triethylamine), followed by acid hydrolysis to yield the free carboxylic acid. For example, 2-(4-(quinolin-8-ylmethoxy)phenylsulfonamido)acetic acid was synthesized with a 72% yield using this approach, confirmed by ¹H-NMR (acetone-d₆: δ 3.65 ppm for the CH₂ group) .

Q. How is this compound characterized structurally?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. Key NMR signals include the sulfonamide NH (δ 7.89–8.45 ppm, broad), the acetic acid CH₂ group (δ 3.53–3.65 ppm), and aromatic protons (δ 7.16–7.97 ppm) . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition.

Q. What analytical methods ensure purity of synthesized this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is used to assess purity. For example, a purity of 99.8% was achieved for a derivative via gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid). Melting point analysis and thin-layer chromatography (TLC) with iodine visualization are supplementary methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in sulfonamide coupling steps?

- Methodological Answer : Yield optimization involves:

- Temperature control : Reactions performed at 0–5°C minimize side products during sulfonamide formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Catalysis : Triethylamine or DMAP accelerates coupling. For instance, stepwise optimization increased total yields from 57.76% to 87% in multi-step syntheses .

Q. What strategies validate the biological activity of this compound derivatives?

- Methodological Answer : Derivatives are screened for enzyme inhibition (e.g., ADAM-17) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves. For example, compound 52 showed potent inhibition (IC₅₀ < 1 µM) in ovarian cancer cell assays, validated through Western blotting of downstream targets (e.g., TNF-α cleavage) .

Q. How do structural modifications influence the physicochemical properties of this compound?

- Methodological Answer :

- Lipophilicity : Introducing halogen substituents (e.g., 3,5-dibromo in compound 16 ) increases logP, enhancing membrane permeability.

- Solubility : Methoxy or hydroxyl groups improve aqueous solubility (e.g., compound 68 with 4'-methoxy: 45 mg/mL in DMSO).

- Stability : Methylation of the sulfonamide NH reduces metabolic degradation .

Q. How are analytical methods validated for quantifying this compound in complex matrices?

- Methodological Answer : Per EURL POPs guidelines, method validation includes:

- Linearity : R² > 0.99 across 0.1–100 µg/mL.

- Recovery : Spiked samples (e.g., serum) should achieve 85–115% recovery.

- Precision : Intra-day and inter-day CV < 10%. LC-MS/MS with deuterated internal standards is preferred for sensitivity .

Data Contradictions and Resolutions

- Synthesis Yields : reports 57.76% total yield via stepwise optimization, while achieved 87% for a biphenyl derivative. Contradictions arise from substituent steric effects and purification protocols. Resolution: Use flash chromatography over silica gel with ethyl acetate/hexane gradients .

- Biological Activity : Compound 52 (IC₅₀ < 1 µM) vs. 53 (lower activity) highlights the impact of electron-withdrawing groups on enzyme binding. Resolution: Molecular docking studies clarify substituent interactions with ADAM-17’s catalytic zinc .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.